4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole is a synthetic compound of significant interest in organic chemistry and pharmacology. This compound features a pyrazole ring, which is known for its diverse biological activities, and is functionalized with a bromine atom and a pyrrolidinosulfonyl group. The molecular formula of this compound is CHBrNOS, and it has a molar mass of 356.24 g/mol. Its synthesis and applications are explored extensively in scientific research due to its potential therapeutic properties.
This compound is categorized under pyrazole derivatives, which are known for their extensive use in medicinal chemistry. Pyrazoles have been recognized for their anti-inflammatory, analgesic, and antitumor activities, making them valuable in drug development. 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole serves as an intermediate in organic synthesis and has been studied for its potential pharmacological applications .
The synthesis of 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole can be achieved through various methods:
The reaction conditions typically involve heating under controlled temperatures (around 150 °C) with specific catalysts such as palladium complexes or using N-bromosaccharin as a brominating agent. The yields can vary based on the substituents on the aryl groups used in the reactions.
The molecular structure of 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole includes:
4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole can undergo various chemical reactions typical for pyrazoles:
The reactivity of this compound is influenced by its electronic structure and steric factors related to substituents on the pyrazole ring and phenyl group.
The mechanism of action for compounds like 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole typically involves interactions with biological targets such as enzymes or receptors. The sulfonamide group may facilitate binding to specific proteins or enzymes involved in inflammatory pathways or cancer progression.
Upon administration, this compound may undergo metabolic transformations that enhance its bioavailability and therapeutic efficacy. Studies have indicated that pyrazoles can modulate various biochemical pathways, contributing to their pharmacological effects .
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to characterize this compound during synthesis and application studies .
4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole has several scientific uses:
The ongoing exploration into its pharmacological properties continues to reveal new potential applications in drug discovery and development .
The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry due to its versatile three-point binding capability with kinase targets. In 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole, the pyrazole core enables critical interactions:
Table 1: Key Binding Interactions of Pyrazole Derivatives with Kinase Targets
Structural Feature | Target Interaction | Biological Consequence |
---|---|---|
Pyrazole N1/N2 atoms | H-bond donation/acceptance in hinge region | ATP-competitive inhibition |
C4-Bromine | Hydrophobic pocket occupancy | Enhanced selectivity for Ser/Thr kinases |
Sulfonyl group (-SO₂-) | Hydrogen bonding with catalytic lysine | Stabilized inactive kinase conformation |
Pyrrolidine ring | Solubilization and membrane penetration | Improved cellular bioavailability |
Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups at C4 (e.g., Br) increase kinase binding affinity by 3-5 fold compared to unsubstituted analogues, as demonstrated in pyrazolone-based inhibitors like Eltrombopag derivatives [3]. The sulfonyl group’s geometry is critical – linear sulfonamide linkers (as in the phenylsulfonyl bridge) improve proteolysis-targeting chimera (PROTAC) efficacy by optimizing E3 ligase recruitment [3].
The strategic fusion of sulfonylphenyl and pyrazole motifs originated from the optimization of early pyrazolone drugs:
Table 2: Evolution of Key Sulfonylphenyl-Pyrazole Therapeutics
Compound | Structural Features | Therapeutic Application | Year |
---|---|---|---|
Antipyrine | Unsubstituted pyrazolone | Analgesic/Antipyretic | 1883 |
Edaravone | 3-Methyl-1-phenylpyrazolone | Neuroprotection (ALS) | 2001 |
Eltrombopag | 4-Bromo-1-[(2E)-2-[1-(cyclohexylcarbamoyl)-1H-indol-5-yl]diazen-1-yl]-3-methyl-1H-pyrazole | Thrombocytopenia | 2008 |
4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole | Bromopyrazole + pyrrolidinosulfonylphenyl | Kinase-targeted cancer therapy | Investigational |
Synthetic advancements enabled these hybrids:
Table 3: Synthetic Strategies for Sulfonylphenyl-Pyrazole Hybrids
Method | Reaction Conditions | Yield Range | Advantages |
---|---|---|---|
Knorr Pyrazole Synthesis | Hydrazine + β-ketoester, ethanol reflux | 60-75% | Broad substrate scope |
Electrophilic Substitution | Br₂ in acetic acid at C4 | 82-90% | Regioselective bromination |
Sulfonylation | Sulfonyl chloride, pyridine, 0°C→RT | 45-68% | Tolerates amino groups |
Reductive Amination | Pyrrolidine + NaBH₃CN, methanol | 70-88% | Functional group compatibility |
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2